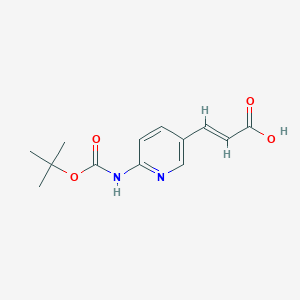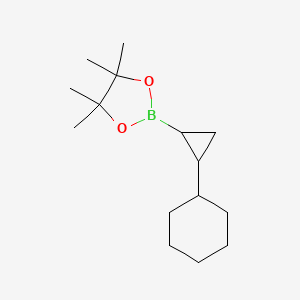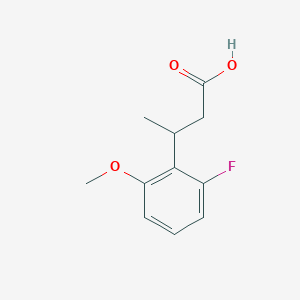![molecular formula C11H14FN3O2 B13539105 1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine](/img/structure/B13539105.png)
1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a 2-fluoro-3-nitrophenyl group attached to the piperazine ring via a methyl bridge. The presence of both fluorine and nitro groups on the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine typically involves the following steps:
Nitration of Fluorobenzene: The starting material, fluorobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position, yielding 2-fluoro-3-nitrobenzene.
Formation of Benzyl Chloride: The 2-fluoro-3-nitrobenzene is then reacted with formaldehyde and hydrochloric acid to form 2-fluoro-3-nitrobenzyl chloride.
Nucleophilic Substitution: The benzyl chloride derivative is reacted with piperazine in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The piperazine ring can be oxidized using strong oxidizing agents, leading to the formation of N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 1-[(2-Fluoro-3-aminophenyl)methyl]piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Piperazine N-oxides.
科学研究应用
1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Chemical Biology: It serves as a probe to study the effects of fluorine and nitro substituents on the biological activity of piperazine derivatives.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and selectivity for its molecular targets. The piperazine ring can interact with various biological pathways, potentially affecting neurotransmission, enzyme activity, or cellular signaling.
相似化合物的比较
Similar Compounds
1-Methyl-4-(3-nitrophenyl)piperazine: Similar structure but lacks the fluorine substituent.
1-(2-Fluorophenyl)piperazine: Similar structure but lacks the nitro group.
1-(3-Nitrophenyl)piperazine: Similar structure but lacks the fluorine substituent.
Uniqueness
1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine is unique due to the presence of both fluorine and nitro groups on the phenyl ring. This combination of substituents can significantly alter the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can introduce additional sites for chemical modification or interaction with biological targets.
属性
分子式 |
C11H14FN3O2 |
|---|---|
分子量 |
239.25 g/mol |
IUPAC 名称 |
1-[(2-fluoro-3-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14FN3O2/c12-11-9(2-1-3-10(11)15(16)17)8-14-6-4-13-5-7-14/h1-3,13H,4-8H2 |
InChI 键 |
FICYSLKAOXJQNU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CC2=C(C(=CC=C2)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)


![(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13539080.png)
![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)


![5-Chloro-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13539118.png)
